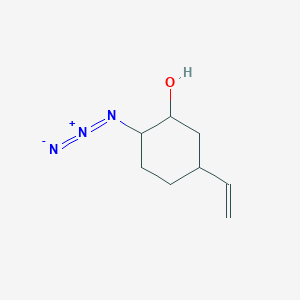![molecular formula C16H15NO2 B14422361 (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one CAS No. 86967-22-8](/img/structure/B14422361.png)
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Chlorophenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-phenylpropan-1-one
Uniqueness
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain reactions.
Properties
| 86967-22-8 | |
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)imino-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(16(18)13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)19-2/h3-11H,1-2H3 |
InChI Key |
PFPPUHKJTWOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/no-structure.png)



![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

